molecular formula C6H8O6 B1196939 Mannuronolactone CAS No. 575-64-4

Mannuronolactone

Cat. No. B1196939
CAS RN: 575-64-4
M. Wt: 176.12 g/mol
InChI Key: OGLCQHRZUSEXNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Mannuronolactone synthesis has been explored through innovative approaches, including the development of novel reaction methods. For instance, a new alternative to the Mannich reaction, involving tandem radical addition-cyclization, facilitates the asymmetric synthesis of γ-butyrolactones and β-amino acid derivatives from substrates with two different radical acceptors, showcasing a novel method for Mannuronolactone synthesis (H. Miyabe et al., 2000).

Molecular Structure Analysis

The molecular structure of Mannuronolactone and its derivatives, such as Mannuronolactone acetonide, offers insights into the manipulation of mannose molecules. The synthesis of Mannuronolactone acetonide from alginic acid provides efficient routes for accessing and modifying specific carbon positions within mannose, demonstrating the compound's versatile structural framework (M. Watterson et al., 1997).

Chemical Reactions and Properties

Mannuronolactone participates in various chemical reactions, including asymmetric Mannich reactions, which are essential for producing α,β-diamino acid derivatives with high stereochemical control. These reactions underline Mannuronolactone's reactivity and its potential in synthesizing complex organic molecules (E. P. Ávila et al., 2013).

Physical Properties Analysis

The physical properties of Mannuronolactone, such as solubility, melting point, and crystalline structure, are crucial for its application in various scientific fields. These properties are determined by its molecular structure and significantly influence its chemical behavior and reactivity.

Chemical Properties Analysis

Mannuronolactone's chemical properties, including its reactivity with different chemical groups, ability to form bonds, and participation in chemical reactions, highlight its importance in organic synthesis. Its role in facilitating the synthesis of complex molecules, such as α,β-diamino acids, through direct Mannich reactions showcases its versatility and utility in chemical research (B. List et al., 2002).

Scientific Research Applications

  • Analytical Applications : Mannuronolactone's polarographic reduction is diffusion-controlled and can be used analytically in concentrations ranging from 20-100 μg/ml. The D-mannuronolactone ring exhibits less reactivity compared to D-glucuronolactone, suggesting specific analytical applications (Johnston & Thibert, 1969).

  • Chemical Transformations : Triacetate of D-mannuronolactone can be converted into various chemical compounds through reactions with acetic anhydride-potassium acetate-18-crown-6 or acetic anhydride-triethylamine, showing its potential in chemical synthesis (TajimaKiyohiko, ItohHiroshi, & MorookaHitoshi, 1980).

  • Biological Conversion : D-mannuronolactone is converted into D-mannaric acid in mammalian systems, as evidenced by its isolation from human urine and liver incubation mixtures, indicating its biological relevance and potential in metabolic studies (Matsui, Okada, & Ishidate, 1969).

  • Synthesis of Mannose Derivatives : Mannuronolactone acetonide synthesis provides an efficient route for manipulating mannose, illustrating its importance in carbohydrate chemistry and potential applications in the synthesis of mannose derivatives (Watterson et al., 1997).

  • Clinical Applications : Although not directly about mannuronolactone, studies on mannitol, a related compound, in treating acute stroke reveal mixed results. Some studies suggest it might not improve outcomes in stroke patients (Bereczki et al., 2000; Bereczki et al., 2003; Wang et al., 2015). However, its use in reducing cerebral edema and as a renal protective agent during surgery indicates the potential clinical importance of related compounds (Spaliviero et al., 2018; Praveenkumar et al., 2017).

properties

IUPAC Name

2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCQHRZUSEXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C(C(C(=O)O2)O)OC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860472
Record name 3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mannuronolactone

CAS RN

575-64-4
Record name Mannurono-gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mannuronolactone
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Mannuronolactone
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Mannuronolactone
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Mannuronolactone
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Mannuronolactone

Citations

For This Compound
144
Citations
M MATSUI, M OKADA, M ISHIDATE - Chemical and Pharmaceutical …, 1969 - jstage.jst.go.jp
D-Mannaric acid (II) was isolated and identified from human urine after oral administration of D-mannuronolactone (I). It was also isolated and identified from the incubation mixture …
Number of citations: 2 www.jstage.jst.go.jp
A Martin, MP Watterson, AR Brown, F Imtiaz… - Tetrahedron …, 1999 - Elsevier
The syntheses of 6S-3 and 6R-6 6C-methylmannoses rely on opposite and highly stereoselective reductions of fully and partially protected ketones derived from d-mannuronolactone, …
Number of citations: 6 www.sciencedirect.com
MP Watterson, A Martin, TM Krülle, JC Estevez… - Tetrahedron …, 1997 - Elsevier
… Abstract- The synthesis of D-mannuronolactone acetonide 1 … Some silylated derivatives of mannuronolactone allow … of the acetonide 1 of D-mannuronolactone 2 to allow access in one …
Number of citations: 4 www.sciencedirect.com
M MATSUI, M OKADA, M ISHIDATE - The Journal of Biochemistry, 1965 - jstage.jst.go.jp
… of D-mannuronolactone to a normal human adult was assayed … to assume that D-mannuronolactone could be converted into D-… Of D-mannuronolactone orally. By the chemical assay the …
Number of citations: 4 www.jstage.jst.go.jp
K Tajima, H Itoh, H Morooka - Chemistry Letters, 1980 - journal.csj.jp
Triacetate of D-glucuronolactone (1) or D-mannuronolactone (2) is converted to 3-acetoxy-6-diacetoxymethylpyrane-2-one (3) … or D-mannuronolactone. … (1) and D-mannuronolactone …
Number of citations: 5 www.journal.csj.jp
M Stacey, PI Wilson - Journal of the Chemical Society (Resumed), 1944 - pubs.rsc.org
… and mixed mp 143-144" with specimens of mannuronolactone supplied by Professor K. P. … of mannuronolactone gave syrupy products from which mannuronolactone slowly crystallised …
Number of citations: 8 pubs.rsc.org
CH Brown, HE Bond, SA Peoples, PPT Sah - Journal of the American …, 1955 - Elsevier
… D-Mannuronolactone may be obtained by the hydrolysis of alginic acid (8). The hydration of D-mannuronolactone at high tem.perature gives rise to D-mannuronic acid which may also …
Number of citations: 5 www.sciencedirect.com
LJ Fischer, B Ecanow - Journal of Pharmaceutical Sciences, 1962 - Elsevier
… The method of preparation of D-glucuronolactone and D-mannuronolactone p-cyanobenzoyl hydrazones followed the method of Sah (3) for the preparation of D-mannuronolactone and …
Number of citations: 4 www.sciencedirect.com
JR Johnston, RJ Thibert - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… The pH data in Table 1 show that D-mannuronolactone does not undergo such a reaction … This difference indicates that the D-mannuronolactone ring is less reactive than the D-…
Number of citations: 3 cdnsciencepub.com
PG Tonkes, CA Marsh - Australian Journal of Biological Sciences, 1973 - CSIRO Publishing
… The purified enzyme also catalysed the oxidation of D-mannuronolactone and a series of aliphatic aldehydes, and the activities with D-glucuronolactone, D-mannuronolactone, and …
Number of citations: 8 www.publish.csiro.au

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